molecular formula C25H21N3O3 B2389699 1-(3-Phenoxyphenyl)-3-(3-phenylmethoxypyridin-2-yl)urea CAS No. 1023479-69-7

1-(3-Phenoxyphenyl)-3-(3-phenylmethoxypyridin-2-yl)urea

Cat. No.: B2389699
CAS No.: 1023479-69-7
M. Wt: 411.461
InChI Key: VOXCIVQPBMCBAL-UHFFFAOYSA-N
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Description

1-(3-Phenoxyphenyl)-3-(3-phenylmethoxypyridin-2-yl)urea is an organic compound that belongs to the class of ureas Ureas are known for their diverse applications in pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Phenoxyphenyl)-3-(3-phenylmethoxypyridin-2-yl)urea typically involves the reaction of an isocyanate with an amine. A possible synthetic route could be:

    Step 1: Synthesis of the isocyanate intermediate.

    Step 2: Reaction of the isocyanate with an appropriate amine to form the urea derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(3-Phenoxyphenyl)-3-(3-phenylmethoxypyridin-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction may involve the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction may involve the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(3-Phenoxyphenyl)-3-(3-phenylmethoxypyridin-2-yl)urea may have various scientific research applications, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Potential therapeutic applications, such as in drug development.

    Industry: Use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Phenoxyphenyl)-3-(3-phenylmethoxypyridin-2-yl)urea would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Phenoxyphenyl)-3-(3-phenylpyridin-2-yl)urea
  • 1-(3-Phenoxyphenyl)-3-(3-methoxypyridin-2-yl)urea

Uniqueness

1-(3-Phenoxyphenyl)-3-(3-phenylmethoxypyridin-2-yl)urea may be unique due to the presence of both phenoxyphenyl and phenylmethoxypyridinyl groups, which could confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(3-phenoxyphenyl)-3-(3-phenylmethoxypyridin-2-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O3/c29-25(27-20-11-7-14-22(17-20)31-21-12-5-2-6-13-21)28-24-23(15-8-16-26-24)30-18-19-9-3-1-4-10-19/h1-17H,18H2,(H2,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXCIVQPBMCBAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)NC3=CC(=CC=C3)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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